2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide
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Overview
Description
2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic compound that belongs to the class of thiazolidinone derivatives. This compound is characterized by its complex structure, which includes a thiazolidinone ring, a coumarin moiety, and a phenylprop-2-en-1-ylidene group. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling with Coumarin Derivative: The thiazolidinone intermediate is then coupled with a coumarin derivative, such as 7-hydroxycoumarin, using a Knoevenagel condensation reaction. This step involves the use of a base, such as piperidine, to facilitate the condensation.
Introduction of the Phenylprop-2-en-1-ylidene Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and coumarin moieties, resulting in the formation of alcohols or reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thiazolidinone ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the proliferation of cancer cells.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets and pathways. The compound’s thiazolidinone and coumarin moieties are believed to play key roles in its biological activity. For example, the thiazolidinone ring may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation, while the coumarin moiety may contribute to its antioxidant properties.
Comparison with Similar Compounds
Similar compounds to 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide include other thiazolidinone derivatives and coumarin-based compounds. Some examples are:
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents, such as 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide.
Coumarin Derivatives: Compounds with coumarin moieties, such as 7-hydroxycoumarin derivatives, which have been studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of both thiazolidinone and coumarin moieties, which contribute to its diverse chemical and biological activities.
Properties
Molecular Formula |
C23H16N2O5S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C23H16N2O5S/c26-20(24-17-10-11-18-16(13-17)9-12-21(27)30-18)14-25-22(28)19(31-23(25)29)8-4-7-15-5-2-1-3-6-15/h1-13H,14H2,(H,24,26)/b7-4+,19-8- |
InChI Key |
FKPKUYVXNLEXMU-LLLGHMJXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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